molecular formula C20H13Cl2IN2O2 B336926 2,4-dichloro-N-[4-[(2-iodobenzoyl)amino]phenyl]benzamide

2,4-dichloro-N-[4-[(2-iodobenzoyl)amino]phenyl]benzamide

Cat. No.: B336926
M. Wt: 511.1 g/mol
InChI Key: IEZSBVORJMPJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[4-[(2-iodobenzoyl)amino]phenyl]benzamide is a complex organic compound with the molecular formula C20H13Cl2IN2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-[(2-iodobenzoyl)amino]phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 2,4-dichloroaniline with 2-iodobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-[(2-iodobenzoyl)amino]phenyl]benzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often carried out in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.

Scientific Research Applications

2,4-dichloro-N-[4-[(2-iodobenzoyl)amino]phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-[(2-iodobenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}benzamide
  • 2,6-dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide

Uniqueness

Compared to similar compounds, 2,4-dichloro-N-[4-[(2-iodobenzoyl)amino]phenyl]benzamide is unique due to the presence of the iodobenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H13Cl2IN2O2

Molecular Weight

511.1 g/mol

IUPAC Name

2,4-dichloro-N-[4-[(2-iodobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H13Cl2IN2O2/c21-12-5-10-15(17(22)11-12)19(26)24-13-6-8-14(9-7-13)25-20(27)16-3-1-2-4-18(16)23/h1-11H,(H,24,26)(H,25,27)

InChI Key

IEZSBVORJMPJFR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)I

Origin of Product

United States

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